molecular formula C12H25NO5 B1394106 [2-(Octyloxy)ethyl]amine oxalate CAS No. 1211496-91-1

[2-(Octyloxy)ethyl]amine oxalate

Cat. No.: B1394106
CAS No.: 1211496-91-1
M. Wt: 263.33 g/mol
InChI Key: OFTJONXMASGVBP-UHFFFAOYSA-N
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Description

[2-(Octyloxy)ethyl]amine oxalate is a chemical compound with the molecular formula C12H25NO5. It is an organic compound that contains an amine group and an oxalate group. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

[2-(Octyloxy)ethyl]amine oxalate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biochemical pathways and as a probe for investigating enzyme activities.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of surfactants and emulsifiers.

Safety and Hazards

The safety data sheet for Ethylamine, a related compound, indicates that it is an extremely flammable gas and contains gas under pressure; it may explode if heated. It causes serious eye irritation and is harmful if inhaled .

Future Directions

The oxidation of amines, such as “[2-(Octyloxy)ethyl]amine oxalate”, has been a topic of research. The addition of an oxygen atom from hydrogen peroxide or a peroxyacid to a primary or secondary amine might be expected to yield an amine oxide-type intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Octyloxy)ethyl]amine oxalate typically involves the reaction of 2-(octyloxy)ethanol with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the oxalate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

[2-(Octyloxy)ethyl]amine oxalate can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitrates.

    Reduction: The oxalate group can be reduced to form corresponding alcohols or aldehydes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or nitrates.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted amines or ethers.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Hexyloxy)ethyl]amine oxalate
  • [2-(Decyloxy)ethyl]amine oxalate
  • [2-(Dodecyloxy)ethyl]amine oxalate

Uniqueness

[2-(Octyloxy)ethyl]amine oxalate is unique due to its specific chain length and the presence of both an amine and an oxalate group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications. The specific chain length also influences its solubility and interaction with biological membranes, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-octoxyethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO.C2H2O4/c1-2-3-4-5-6-7-9-12-10-8-11;3-1(4)2(5)6/h2-11H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTJONXMASGVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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